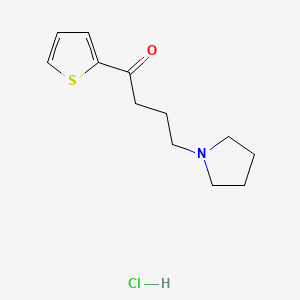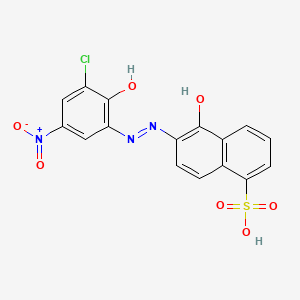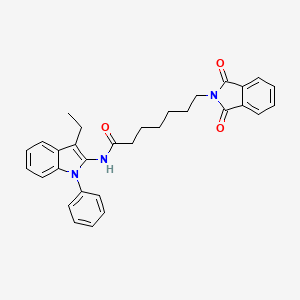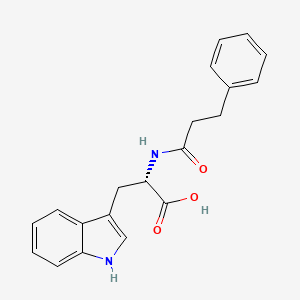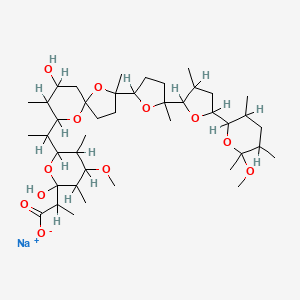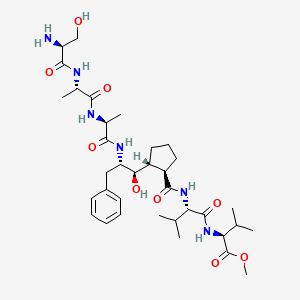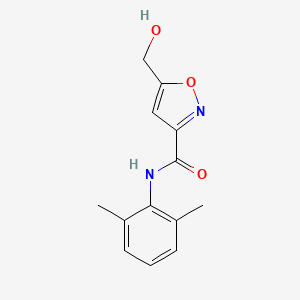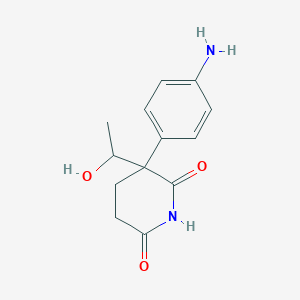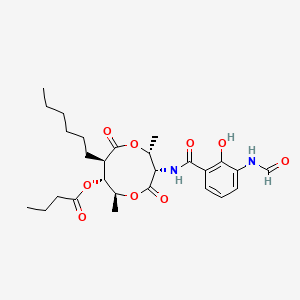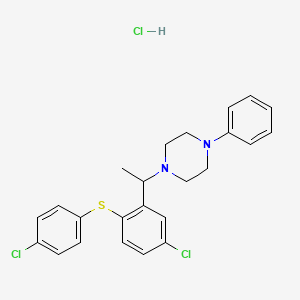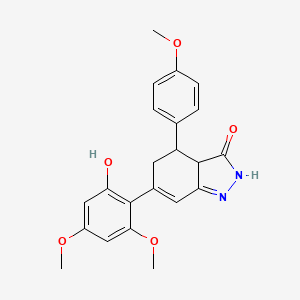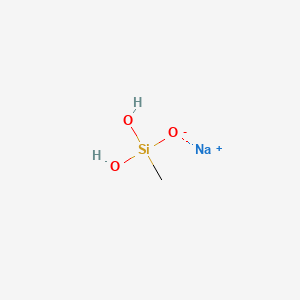
Sodium methylsilanetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium methylsilanetriol is an organosilicon compound with the chemical formula CH3Si(OH)3Na. It is a derivative of methylsilanetriol, where the hydrogen atom in the hydroxyl group is replaced by a sodium ion. This compound is known for its applications in various fields, including cosmetics, agriculture, and electronics, due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Sodium methylsilanetriol can be synthesized through the hydrolysis of methyltrichlorosilane (CH3SiCl3) in the presence of water, followed by neutralization with sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_3 + 3\text{HCl} ] [ \text{CH}_3\text{Si(OH)}_3 + \text{NaOH} \rightarrow \text{CH}_3\text{Si(OH)}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of methyltrichlorosilane, followed by the addition of sodium hydroxide to neutralize the resulting hydrochloric acid. This process is typically carried out in a controlled environment to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions: Sodium methylsilanetriol undergoes various chemical reactions, including:
Hydrolysis and Condensation: Under acidic or basic conditions, it can hydrolyze to form silanols, which can further condense to form siloxanes.
Substitution Reactions: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water and catalysts such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Condensation: Acidic or basic conditions to promote the formation of siloxane bonds.
Major Products Formed:
Siloxanes: Linear or cyclic siloxanes are formed through condensation reactions.
Substituted Silanols: Various substituted silanols can be synthesized depending on the reagents used.
科学的研究の応用
Sodium methylsilanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and siloxane polymers.
Biology: Investigated for its potential role in enhancing the bioavailability of silicon in biological systems.
Medicine: Explored for its use in silicon supplements to support bone and connective tissue health.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form durable siloxane bonds
作用機序
The mechanism of action of sodium methylsilanetriol involves its ability to hydrolyze and condense to form siloxane bonds. These reactions are facilitated by the presence of water and catalysts, leading to the formation of stable siloxane networks. In biological systems, it is believed to enhance the bioavailability of silicon, which is essential for the synthesis of collagen and other connective tissue components .
類似化合物との比較
Methylsilanetriol (CH3Si(OH)3): The parent compound, which lacks the sodium ion.
Sodium Silicate (Na2SiO3): Another sodium-containing silicon compound with different chemical properties and applications.
Tetraethyl Orthosilicate (TEOS): A silicon compound used as a precursor for silica synthesis.
Uniqueness: Sodium methylsilanetriol is unique due to its combination of organosilicon and sodium properties, making it highly soluble in water and useful in various applications where both silicon and sodium are beneficial .
特性
CAS番号 |
4493-34-9 |
|---|---|
分子式 |
CH5NaO3Si |
分子量 |
116.12 g/mol |
IUPAC名 |
sodium;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/CH5O3Si.Na/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1 |
InChIキー |
LYBFGZZXTTYWGW-UHFFFAOYSA-N |
正規SMILES |
C[Si](O)(O)[O-].[Na+] |
物理的記述 |
Liquid 30% Aqueous solution: Clear liquid; [Gelest MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


